molecular formula C15H23NO B12804212 N-(3-methylbutyl)-N-phenylbutanamide CAS No. 69833-24-5

N-(3-methylbutyl)-N-phenylbutanamide

Cat. No.: B12804212
CAS No.: 69833-24-5
M. Wt: 233.35 g/mol
InChI Key: WZFPAKAVTJSMIR-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-N-phenylbutanamide is an amide derivative featuring a butanamide backbone substituted with a 3-methylbutyl group and a phenyl group on the nitrogen atom. The compound’s branched alkyl chain and aromatic substituent suggest moderate lipophilicity, which could influence solubility, reactivity, and biological interactions .

Properties

CAS No.

69833-24-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(3-methylbutyl)-N-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-4-8-15(17)16(12-11-13(2)3)14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3

InChI Key

WZFPAKAVTJSMIR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCC(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 3-methylbutylamine with phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3-methylbutyl)-N-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-methylbutyl)-N-phenylbutanamide with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₅H₂₃NO 233.35 3-methylbutyl, phenyl Hypothesized moderate lipophilicity Target compound
Formamide,N-(3-methylbutyl)-N-phenyl C₁₂H₁₇NO 191.27 3-methylbutyl, phenyl (formamide) Shorter acyl chain; potential volatility
N-(3-Fluorophenyl)-4-phenylbutanamide C₁₆H₁₆FNO 257.30 3-fluorophenyl, 4-phenyl Electron-withdrawing fluorine substituent
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-methylphenyl, 2-phenyl Steric effects from ortho-substitution
N-(3-Methoxyphenyl)-4-phenylbutanamide C₁₇H₁₉NO₂ 281.34 3-methoxyphenyl, 4-phenyl Electron-donating methoxy group
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.30 2-phenylethyl, 3-methyl Longer alkyl chain; increased flexibility
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 3-methylbutyl (acetamide) Pheromone activity in insects; analgesic potential
N-(3-Methylbutyl)propanamide C₈H₁₇NO 143.23 3-methylbutyl (propanamide) Sex-specific abundance in fruit flies
Key Observations:
  • This could enhance membrane permeability in biological systems.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine in N-(3-fluorophenyl)-4-phenylbutanamide ) may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    • Electron-donating groups (e.g., methoxy in N-(3-methoxyphenyl)-4-phenylbutanamide ) could stabilize charge-separated intermediates in reactions.
    • Steric hindrance from ortho-substituted phenyl groups (e.g., N-(3-methylphenyl)-2-phenylbutanamide ) might limit rotational freedom or enzyme binding.

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